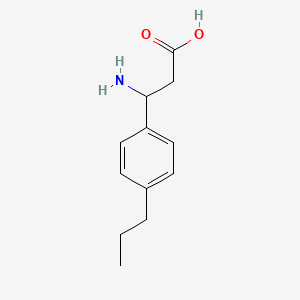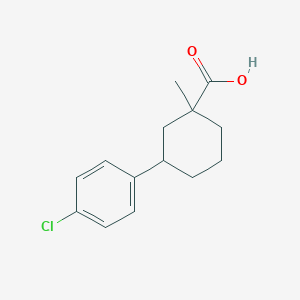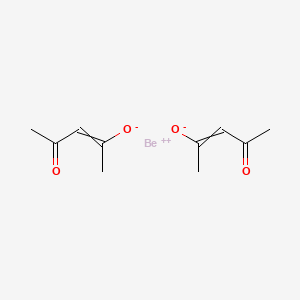
beryllium(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate is a coordination compound that features beryllium as the central metal ion coordinated with two molecules of 4-oxopent-2-en-2-olate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beryllium(2+) (2Z)-4-oxopent-2-en-2-olate typically involves the reaction of beryllium salts, such as beryllium chloride, with 4-oxopent-2-en-2-olate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the beryllium ion. The reaction mixture is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of beryllium(2+) (2Z)-4-oxopent-2-en-2-olate may involve large-scale synthesis using similar methods as described above, with additional steps for scaling up the reaction and ensuring consistent quality. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Beryllium(2+) (2Z)-4-oxopent-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of beryllium oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state species or elemental beryllium.
Substitution: Ligand substitution reactions can occur, where the 4-oxopent-2-en-2-olate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield beryllium oxide, while substitution reactions may produce new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Beryllium(2+) (2Z)-4-oxopent-2-en-2-olate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as beryllium-containing alloys and ceramics, due to its unique properties.
Mecanismo De Acción
The mechanism by which beryllium(2+) (2Z)-4-oxopent-2-en-2-olate exerts its effects involves coordination chemistry principles. The beryllium ion forms stable complexes with the 4-oxopent-2-en-2-olate ligands, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalytic activity in chemical reactions or interactions with biological molecules in medical research.
Comparación Con Compuestos Similares
Similar Compounds
Beryllium acetylacetonate: Another beryllium coordination compound with similar ligand structures.
Beryllium chloride: A simpler beryllium compound used as a precursor in various syntheses.
Beryllium oxide: A common beryllium compound with different chemical properties and applications.
Uniqueness
Beryllium(2+) (2Z)-4-oxopent-2-en-2-olate is unique due to its specific ligand coordination, which imparts distinct chemical properties and reactivity compared to other beryllium compounds. Its ability to form stable complexes and participate in various chemical reactions makes it valuable for research and industrial applications.
Propiedades
IUPAC Name |
beryllium;4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Be/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKXDHBLPBKCFR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BeO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

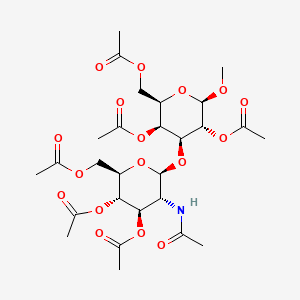

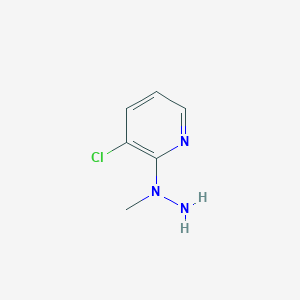
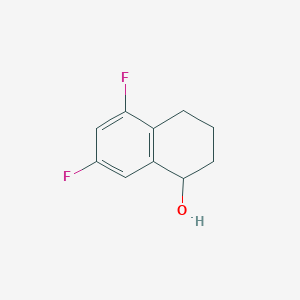
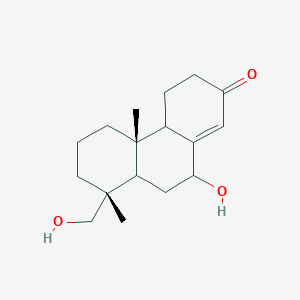

![[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid](/img/structure/B12433842.png)
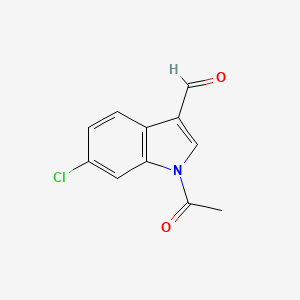

![1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone](/img/structure/B12433854.png)
![(15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylic acid](/img/structure/B12433858.png)
